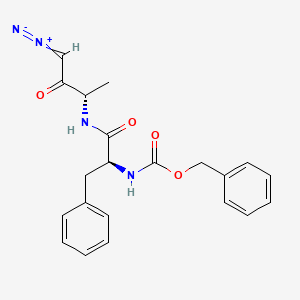

Z-Phe-Ala-Diazomethylketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

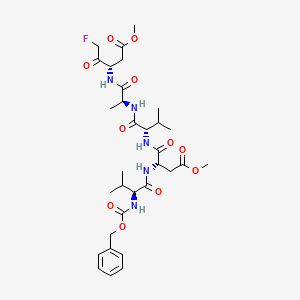

Z-Phe-Ala-diazomethylketone: is a synthetic compound known for its ability to inhibit thiol proteinases, such as cathepsin B. It has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound is characterized by its ability to bind directly to amyloid-beta protein monomers and small oligomers, thereby inhibiting the formation of toxic aggregates .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Z-Phe-Ala-Diazomethylketon umfasst typischerweise den Schutz von Aminogruppen, Kupplungsreaktionen und die Einführung der Diazomethylketon-Einheit. Der Prozess beginnt häufig mit dem Schutz der Aminogruppe von Phenylalanin und Alanin, gefolgt von der Kupplung dieser geschützten Aminosäuren.

Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht umfassend dokumentiert sind, würde die Synthese von Z-Phe-Ala-Diazomethylketon in größerem Maßstab wahrscheinlich eine Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Peptidsynthesizern und Reinigungstechniken wie Hochleistungsflüssigchromatographie umfassen .

Chemische Reaktionsanalyse

Reaktionstypen: Z-Phe-Ala-Diazomethylketon unterliegt aufgrund des Vorhandenseins der Diazomethylketon-Gruppe hauptsächlich Substitutionsreaktionen. Diese Gruppe ist reaktiv und kann an verschiedenen chemischen Umwandlungen beteiligt sein .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Z-Phe-Ala-Diazomethylketon verwendet werden, umfassen Schutzmittel für Aminogruppen, Kupplungsreagenzien wie Carbodiimide und Diazomethylketon-Vorläufer. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität der Diazomethylketon-Gruppe zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit Z-Phe-Ala-Diazomethylketon gebildet werden, sind typischerweise Derivate, bei denen die Diazomethylketon-Gruppe modifiziert oder substituiert wurde. Diese Produkte behalten die Kernstruktur der Verbindung bei, weisen jedoch unterschiedliche chemische Eigenschaften auf .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Z-Phe-Ala-Diazomethylketon als Reagenz zur Untersuchung der Proteinaseaktivität und -hemmung verwendet. Es dient als Modellverbindung zum Verständnis der Wechselwirkungen zwischen Inhibitoren und ihren Zielenenzymen .

Biologie: In der biologischen Forschung wird Z-Phe-Ala-Diazomethylketon verwendet, um die Mechanismen der Proteinaggregation und -hemmung zu untersuchen. Es wurde gezeigt, dass es direkt an Amyloid-beta-Proteinmonomere und kleine Oligomere bindet und so die Bildung toxischer Aggregate hemmt, die mit der Alzheimer-Krankheit in Verbindung stehen .

Medizin: In der Medizin wird Z-Phe-Ala-Diazomethylketon auf seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht. Seine Fähigkeit, die Bildung von Amyloid-beta-Aggregaten zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Behandlung der Alzheimer-Krankheit .

Industrie: Im Industriesektor kann Z-Phe-Ala-Diazomethylketon bei der Entwicklung von diagnostischen Werkzeugen und Therapeutika eingesetzt werden. Seine Rolle als Proteinaseinhibitor kann in verschiedenen Anwendungen genutzt werden, darunter die Medikamentenentwicklung und die biochemische Forschung .

Wirkmechanismus

Mechanismus: Z-Phe-Ala-Diazomethylketon entfaltet seine Wirkung, indem es an das aktive Zentrum von Thiolproteinasen wie Cathepsin B bindet. Diese Bindung hemmt die Aktivität des Enzyms und verhindert so die Spaltung von Substratproteinen .

Molekulare Ziele und Pfade: Das primäre molekulare Ziel von Z-Phe-Ala-Diazomethylketon ist Cathepsin B, eine Thiolproteinase, die an der Proteindegradation beteiligt ist. Durch die Hemmung von Cathepsin B stört die Verbindung die normale proteolytische Verarbeitung von Proteinen, was zur Anhäufung von Vorläuferformen lysosomaler Enzyme führt .

Analyse Chemischer Reaktionen

Types of Reactions: Z-Phe-Ala-diazomethylketone primarily undergoes substitution reactions due to the presence of the diazomethylketone group. This group is reactive and can participate in various chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include protecting agents for amino groups, coupling reagents such as carbodiimides, and diazomethylketone precursors. The reactions are typically carried out under controlled conditions to ensure the stability of the diazomethylketone group .

Major Products: The major products formed from reactions involving this compound are typically derivatives where the diazomethylketone group has been modified or substituted. These products retain the core structure of the compound while exhibiting different chemical properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Z-Phe-Ala-diazomethylketone is used as a reagent for studying proteinase activity and inhibition. It serves as a model compound for understanding the interactions between inhibitors and their target enzymes .

Biology: In biological research, this compound is used to study the mechanisms of protein aggregation and inhibition. It has been shown to bind directly to amyloid-beta protein monomers and small oligomers, inhibiting the formation of toxic aggregates associated with Alzheimer’s disease .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications in neurodegenerative diseases. Its ability to inhibit the formation of amyloid-beta aggregates makes it a promising candidate for the treatment of Alzheimer’s disease .

Industry: In the industrial sector, this compound may be used in the development of diagnostic tools and therapeutic agents. Its role as a proteinase inhibitor can be leveraged in various applications, including drug development and biochemical research .

Wirkmechanismus

Mechanism: Z-Phe-Ala-diazomethylketone exerts its effects by binding to the active site of thiol proteinases, such as cathepsin B. This binding inhibits the enzyme’s activity, preventing the cleavage of substrate proteins .

Molecular Targets and Pathways: The primary molecular target of this compound is cathepsin B, a thiol proteinase involved in protein degradation. By inhibiting cathepsin B, the compound disrupts the normal proteolytic processing of proteins, leading to the accumulation of precursor forms of lysosomal enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Z-Leu-Val-Gly-Diazomethylketon: Eine weitere Diazomethylketon-Verbindung, die Thiolproteinasen hemmt.

Z-Phe-Phe-Diazomethylketon: Ähnlich in der Struktur, aber mit unterschiedlichen Aminosäureresten, die seine Spezifität und Potenz beeinflussen

Einzigartigkeit: Z-Phe-Ala-Diazomethylketon ist einzigartig aufgrund seiner spezifischen Hemmung von Cathepsin B und seiner Fähigkeit, die Amyloid-beta-Aggregation zu stören. Dies macht es besonders wertvoll für die Untersuchung und potenzielle Behandlung neurodegenerativer Erkrankungen .

Eigenschaften

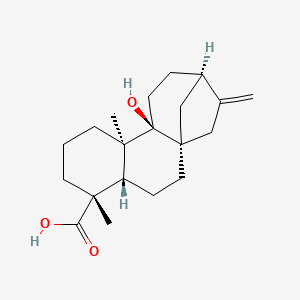

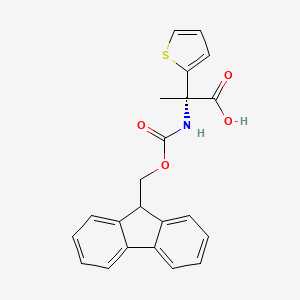

Molekularformel |

C21H22N4O4 |

|---|---|

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H22N4O4/c1-15(19(26)13-23-22)24-20(27)18(12-16-8-4-2-5-9-16)25-21(28)29-14-17-10-6-3-7-11-17/h2-11,13,15,18H,12,14H2,1H3,(H,24,27)(H,25,28)/t15-,18-/m0/s1 |

InChI-Schlüssel |

QMPATRQNERZOMF-YJBOKZPZSA-N |

SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Isomerische SMILES |

C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Sequenz |

FA |

Synonyme |

carbobenzoxycarbonyl-L-phenylalanyl-L-alanine-D-diazomethane Z-Phe-Ala-diazomethane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1632609.png)